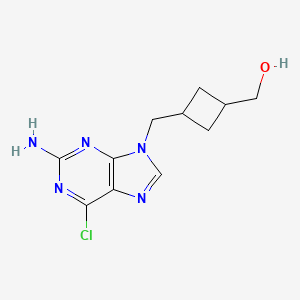

(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol

Description

(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol is a purine derivative featuring a 2-amino-6-chloro substitution on the purine core, a cyclobutyl ring, and a hydroxymethyl group. This structure combines a nucleobase analog with a constrained cycloalkane system, making it a candidate for targeting enzymes or receptors involved in nucleic acid metabolism.

Properties

CAS No. |

830330-23-9 |

|---|---|

Molecular Formula |

C11H14ClN5O |

Molecular Weight |

267.71 g/mol |

IUPAC Name |

[3-[(2-amino-6-chloropurin-9-yl)methyl]cyclobutyl]methanol |

InChI |

InChI=1S/C11H14ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)3-6-1-7(2-6)4-18/h5-7,18H,1-4H2,(H2,13,15,16) |

InChI Key |

HOMKCRJBULOCEX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1CO)CN2C=NC3=C2N=C(N=C3Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cyclobutyl Methanol Intermediate

The cyclobutyl methanol core is typically prepared by elaboration of cyclobutanecarboxylic acid derivatives or related precursors. For example, cyclobutanecarboxylic acid can be converted into protected intermediates such as tert-butyl(4-cyanato-2-cyclobutylbut-2-enyloxy)dimethylsilane, which undergoes rearrangements and nucleophilic additions to install the required stereochemistry and functional groups on the cyclobutyl ring.

Attachment of the 2-Amino-6-chloropurine Base

The key step involves coupling the cyclobutyl methanol intermediate with 2-amino-6-chloropurine. This is often achieved by nucleophilic substitution of a suitable leaving group on the cyclobutyl moiety with the purine base under basic conditions.

A representative procedure includes:

- Reacting 2-acetoxymethyl-4-hydroxybutyl acetate with 6-chloroguanine in the presence of potassium carbonate and tetraethylammonium bromide in N,N-dimethylformamide (DMF) at 60–70°C for 6 hours.

- The reaction mixture is then cooled, filtered, and the product precipitated by addition of water.

- Purification involves recrystallization from methanol and charcoal treatment to achieve high purity (>99% by HPLC).

This method yields the protected purine derivative, which can be further deacetylated to yield the target compound.

Deprotection and Hydrolysis

The acetyl protecting groups on the hydroxyls are removed by hydrolysis under acidic or basic conditions:

Purification and Isolation

The final product is isolated by filtration, washing, and vacuum drying. Chromatographic purification (e.g., column chromatography with dichloromethane/methanol mixtures) is employed to separate regioisomers or impurities formed during synthesis.

Summary of Key Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Coupling with 6-chloroguanine | Potassium carbonate, tetraethylammonium bromide, DMF, 60–70°C, 6 h | ~80-99 | High purity product after recrystallization and charcoal treatment |

| Acetylation | Acetic anhydride, triethylamine, DMAP, dichloromethane, 20°C | 80.8 | Used to protect hydroxyl groups prior to coupling |

| Acidic deprotection | HCl (2 M), reflux 2–3 h | 85–97 | Hydrolysis of acetyl groups to yield free hydroxyls |

| Alternative deprotection | Formic acid, reflux 5–7 h | 91.5 | Mild acidic conditions for deprotection |

| Purification | Column chromatography (DCM/methanol 97/3) | - | Separation of regioisomers and impurities |

Research Findings and Considerations

- The use of potassium carbonate and tetraethylammonium bromide in DMF facilitates efficient nucleophilic substitution of the purine base onto the cyclobutyl intermediate, providing high yields and purity.

- Protection of hydroxyl groups as acetates is critical to prevent side reactions during coupling and to improve product stability.

- Acidic hydrolysis conditions must be carefully controlled to avoid degradation of the purine ring while achieving complete deprotection.

- Chromatographic purification is essential to separate positional isomers such as 9-substituted and 7-substituted purine derivatives, which can form during the reaction.

- The synthetic route is scalable to industrial levels, as demonstrated by large-scale reflux and crystallization procedures yielding over 97% purity and high yield.

Chemical Reactions Analysis

Types of Reactions

(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group in the cyclobutylmethanol moiety can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The chlorine atom in the purine base can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of cyclobutyl ketone or aldehyde derivatives.

Reduction: Formation of cyclobutylmethanol derivatives with different functional groups.

Substitution: Formation of purine derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been studied as a potential treatment for viral infections, particularly those caused by the herpes simplex virus and other related pathogens. The structural similarity to nucleosides allows it to interfere with viral replication processes, making it a candidate for further development as an antiviral agent .

Antineoplastic Properties

The compound has also shown promise in the field of oncology. Its mechanism of action involves inhibiting certain enzymes that are crucial for the proliferation of cancer cells. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential applications in cancer therapy .

Pharmacological Studies

Mechanism of Action

The pharmacodynamics of (3-((2-amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol involve its role as an antagonist or inhibitor of specific biological pathways related to cell growth and viral replication. This dual functionality enhances its therapeutic potential in both antiviral and anticancer treatments .

Bioavailability and Metabolism

Studies on the bioavailability of this compound indicate that it undergoes significant metabolic transformations, which can influence its efficacy and safety profile. Understanding these metabolic pathways is crucial for optimizing dosing regimens in clinical settings .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound has been achieved through various chemical reactions involving purine derivatives. The compound can be synthesized via cyclization reactions that yield high purity and yield rates, making it feasible for large-scale production .

Analog Development

Researchers are actively developing analogs of this compound to enhance its pharmacological properties. Modifications to the cyclobutyl moiety or the purine structure may lead to improved efficacy or reduced side effects, paving the way for novel therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of (3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol involves its interaction with molecular targets such as nucleic acids and proteins. The purine base can form hydrogen bonds and other interactions with DNA and RNA, potentially affecting their structure and function. Additionally, the compound may interact with enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to analogs based on three critical structural features:

Purine Substitutions: Position 6 modifications (Cl, O, cyclopropylamino, etc.).

Ring System : Cyclobutyl vs. cyclopentyl/cyclopentenyl or aliphatic chains.

Functional Groups : Hydroxymethyl placement and ester/ketone substitutions.

Table 1: Structural and Functional Comparison

Pharmacological and Physicochemical Properties

- In contrast, cyclopentenyl analogs (e.g., CAS: 172015-79-1) offer partial planarity, which may enhance stacking interactions with aromatic residues in enzymes .

- Substitution at Position 6: Chlorine (Target Compound): Electron-withdrawing effect increases hydrogen-bond acceptor strength, favoring interactions with polar residues. Cyclopropylamino (Abacavir): Introduces a basic nitrogen, improving solubility and enabling salt formation (e.g., hydrochloride) .

- Functional Group Impact: Methanol: Enhances hydrophilicity and hydrogen-bonding capacity. Diacetate Esters (): Serve as prodrugs, improving oral bioavailability by passive diffusion .

Biological Activity

(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclobutyl group linked to a purine derivative, which is known for its role in various biological processes. The structural formula can be represented as follows:

This molecular structure suggests potential interactions with biological macromolecules, influencing its pharmacological properties.

Research indicates that compounds similar to this compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide metabolism, affecting DNA synthesis and repair processes.

- Antiproliferative Effects : Studies have shown that related compounds exhibit significant antiproliferative activity against various cancer cell lines, suggesting a potential role in cancer therapy.

- Antioxidant Properties : Some derivatives demonstrate antioxidant activity, which could mitigate oxidative stress in cells.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 (Breast Cancer) | 13.3 | |

| Enzyme Inhibition | Xanthine Oxidase | 24.3 | |

| Antioxidant Activity | DPPH Radical Scavenging | 18.8 |

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 13.3 µM, indicating potent activity against this cancer cell line. This suggests that the compound may interfere with cellular proliferation pathways, potentially through apoptosis induction or cell cycle arrest.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of xanthine oxidase by related purine derivatives. The compound demonstrated an IC50 value of 24.3 µM, suggesting it could be beneficial in conditions associated with oxidative stress, such as gout or hyperuricemia.

Case Study 3: Antioxidant Properties

The antioxidant capacity was assessed using DPPH radical scavenging assays, where an IC50 value of 18.8 µM was recorded. This activity highlights the compound's potential protective effects against oxidative damage in biological systems.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Purine Core : The presence of a purine ring system is crucial for interaction with biological targets such as enzymes and receptors.

- Cyclobutyl Group : This moiety may enhance lipophilicity and cellular permeability, facilitating better bioavailability and efficacy.

- Chlorine Substitution : The chlorine atom at position 6 on the purine ring may influence binding affinity and selectivity towards specific targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol?

- Methodology : The compound can be synthesized via nucleophilic substitution or transition metal-catalyzed coupling. For example, Suzuki-Miyaura coupling using Pd(PPh₃)₄ with arylboronic acids in toluene under reflux (12–24 h) yields purine derivatives . Reduction of ester intermediates to alcohols (e.g., using DIBAL-H at −70°C in dichloromethane) is critical for hydroxymethyl group formation, followed by purification via column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How is purity and structural integrity validated post-synthesis?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms regiochemistry, while mass spectrometry (MS-ESI/HRMS) verifies molecular weight . For cyclobutylmethanol derivatives, 2D-NMR (COSY, HSQC) resolves stereochemical ambiguities .

Q. What solvent systems are optimal for column chromatography purification?

- Methodology : Ethyl acetate/hexane (1:3 to 1:6 v/v) is effective for polar intermediates. For highly functionalized purines, gradient elution (e.g., 3:5 LP/EtOAc) improves separation . Preparative TLC or MPLC (medium-pressure liquid chromatography) with silica gel (8.5 g) at 15 mL/min flow rate is recommended for scale-up .

Advanced Research Questions

Q. How can reaction yields be improved for sterically hindered intermediates?

- Methodology : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and use microwave-assisted synthesis to reduce reaction time. Additives like K₂CO₃ (1.5 mmol) enhance coupling efficiency in Suzuki reactions . For reduction steps, stoichiometric DIBAL-H (4 equiv.) at −70°C minimizes side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Cross-validate assays using standardized protocols (e.g., fixed cell lines for antiviral testing). Compare IC₅₀ values under identical conditions (pH, temperature) and account for purity variations (e.g., HPLC >98% vs. 90%). Structural analogs like abacavir (a related purine derivative) show that minor stereochemical changes drastically alter activity, necessitating enantiomeric resolution via chiral HPLC .

Q. How is stereochemical control achieved during cyclobutyl ring formation?

- Methodology : Use enantiomerically pure starting materials or employ asymmetric catalysis. X-ray crystallography (e.g., single-crystal studies at 120 K) confirms absolute configuration, as seen in adamantyl-purine hybrids . For dynamic systems, variable-temperature NMR (VT-NMR) monitors ring puckering or chair-flipping .

Q. What in vitro models are suitable for evaluating antiviral efficacy?

- Methodology : Use HIV-1-infected MT-4 cells with RT-PCR to quantify viral load reduction. Assess cytotoxicity in parallel via MTT assays. Structural modifications (e.g., replacing cyclopentyl with cyclobutyl groups) improve metabolic stability, as demonstrated in dioxolane nucleoside analogs .

Q. How do storage conditions impact compound stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.